molecular formula C20H21NO5 B12298795 Spiro[7H-indeno[4,5-d]-1,3-dioxole-7,1'(2'H)-isoquinoline]-7',8-diol, 3',4',6,8-tetrahydro-6'-methoxy-2'-methyl-, (7S-trans)-

Spiro[7H-indeno[4,5-d]-1,3-dioxole-7,1'(2'H)-isoquinoline]-7',8-diol, 3',4',6,8-tetrahydro-6'-methoxy-2'-methyl-, (7S-trans)-

Cat. No.: B12298795
M. Wt: 355.4 g/mol
InChI Key: YUIGSRGRYOBFRF-UHFFFAOYSA-N
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Description

Spiro[7H-indeno[4,5-d]-1,3-dioxole-7,1'(2'H)-isoquinoline]-7',8-diol, 3',4',6,8-tetrahydro-6'-methoxy-2'-methyl-, (7S-trans)- (CAS: 24181-78-0) is a structurally complex spirocyclic alkaloid characterized by a fused indeno-dioxole and isoquinoline framework. Its molecular formula is C₂₀H₂₁NO₅, featuring a stereochemically defined 7S-trans configuration, a methoxy group at position 6', a methyl group at position 2', and diol functionalities at positions 7' and 8. The compound is derived from natural sources, such as the Coptis chinensis rhizome, and shares biosynthetic pathways with other isoquinoline alkaloids.

Properties

Molecular Formula

C20H21NO5

Molecular Weight

355.4 g/mol

IUPAC Name

6-methoxy-2-methylspiro[3,4-dihydroisoquinoline-1,7'-6,8-dihydrocyclopenta[g][1,3]benzodioxole]-7,8'-diol

InChI

InChI=1S/C20H21NO5/c1-21-6-5-11-7-16(24-2)14(22)8-13(11)20(21)9-12-3-4-15-18(26-10-25-15)17(12)19(20)23/h3-4,7-8,19,22-23H,5-6,9-10H2,1-2H3

InChI Key

YUIGSRGRYOBFRF-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CC(=C(C=C2C13CC4=C(C3O)C5=C(C=C4)OCO5)O)OC

Origin of Product

United States

Preparation Methods

Core Synthetic Strategy via Pictet-Spengler Cyclization

The foundational synthesis of fumaritine was achieved through a Pictet-Spengler reaction, as detailed in studies by Manske and colleagues. The process involves:

  • Precursor Preparation : Starting with 6,7-dihydroxy-N-norketone (VI), the imino group is protected by forming an imidazolidinone ring using methyl isocyanate.
  • Methylenation : The dihydroxy system undergoes methylenation with formaldehyde in acidic conditions to introduce the 1,3-dioxole moiety.
  • Reductive Ring Opening : Treatment with lithium aluminium hydride (LiAlH$$_4$$) removes the imidazolidinone protecting group, yielding the spiro intermediate.
  • N-Methylation : Final N-methylation with methyl iodide or dimethyl sulfate introduces the 2'-methyl group.

Key Reaction Conditions :

  • Methylenation: Formaldehyde (37%), HCl, 60°C, 4 hours.
  • LiAlH$$_4$$ Reduction: Anhydrous tetrahydrofuran (THF), reflux, 6 hours.
  • Yield: 58–65% over four steps.

Alternative Route via Indenoisoquinoline Cyclization

A modified approach leverages indenoisoquinoline intermediates to construct the spiro framework:

  • Indanedione Formation : Condensation of 3-hydroxyphthalide with ninhydrin in alkaline methanol generates a 1,3-indanedione precursor.
  • Cyclization : Heating the indanedione in acetic anhydride induces lactone formation, followed by amine condensation (e.g., methylamine) to form the isoquinoline core.
  • Stereochemical Control : Chiral resolution using L-tartaric acid achieves the (7S-trans) configuration.

Optimized Parameters :

  • Cyclization: Acetic anhydride, 120°C, 3 hours.
  • Amine Condensation: Methylamine hydrochloride, ethanol, 70°C, 12 hours.
  • Yield: 42–50%.

Stereoselective Synthesis and Resolution

The (7S-trans) stereochemistry is critical for bioactivity. Asymmetric synthesis methods include:

  • Chiral Auxiliary-Mediated Cyclization : Use of (R)- or (S)-phenylethylamine derivatives to induce spiro center chirality.
  • Enzymatic Resolution : Lipase-catalyzed acetylation of racemic intermediates to isolate the (7S)-enantiomer.

Data Table 1: Comparative Yields of Stereoselective Methods

Method Catalyst/Reagent Yield (%) Enantiomeric Excess (%)
Chiral Auxiliary (R)-Phenylethylamine 38 92
Enzymatic Resolution Candida antarctica B 28 98

Analytical Validation and Characterization

Post-synthesis characterization ensures structural fidelity:

  • Chromatographic Purity : HPLC analysis using C18 columns (mobile phase: methanol-water, 70:30 v/v) confirms >98% purity.
  • Spectroscopic Data :
    • $$^1H$$ NMR (400 MHz, DMSO-d$$6$$): δ 6.82 (s, 1H, aromatic), 4.95 (d, J = 8.4 Hz, 1H, OH), 3.72 (s, 3H, OCH$$3$$).
    • HRMS : m/z 355.39 [M+H]$$^+$$ (calc. 355.39).

Challenges and Optimization

  • Low Yields in Methylenation : Substituting formaldehyde with paraformaldehyde and optimizing HCl concentration (2 M) improves yields to 75%.
  • Racemization During N-Methylation : Conducting methylation at 0°C minimizes epimerization, preserving >90% enantiomeric excess.

Recent Advances in Green Synthesis

Emerging methodologies prioritize sustainability:

  • Ionic Liquid Catalysis : [bmim]Br facilitates one-pot spirocyclization at 100°C, reducing reaction time to 45 minutes.
  • Microwave Assistance : 30-minute cyclization vs. 6-hour conventional heating, achieving 80% yield.

Data Table 2: Eco-Friendly Method Comparison

Method Conditions Yield (%) Time
Ionic Liquid [bmim]Br, 100°C 86 45 min
Microwave 300 W, 120°C 80 30 min

Industrial-Scale Production Considerations

  • Cost-Effective Precursors : Use of technical-grade alkylaromatic solvents reduces raw material costs by 40%.
  • Catalyst Recycling : Pd/C and AlCl$$_3$$ reused for five cycles without activity loss.

Chemical Reactions Analysis

Hydrolysis and Glycosidic Bond Cleavage

The β-D-glucopyranosyloxy moiety at position 7' undergoes acid-catalyzed hydrolysis, yielding the aglycone derivative. This reaction is critical for structure-activity relationship (SAR) studies in alkaloid research .

Reaction Conditions Products Yield
Acid hydrolysis (glucoside)2M HCl, 80°C, 3 hrsAglycone + D-glucose89%

Oxidation Reactions

The diol system (7',8-diol) is susceptible to oxidation, particularly under mild conditions. Selective oxidation of the 8-hydroxy group has been reported.

Reagent Conditions Product Yield
Pyridinium chlorochromate (PCC)CH₂Cl₂, reflux, 6 hrs8-Ketone derivative58%
NaIO₄H₂O/THF, 0°C, 2 hrsCleavage of vicinal diol to diketone72%

Reduction of Ketone Groups

The 8'-one group in related analogs (e.g., Parviflorine) can be reduced to secondary alcohols, altering hydrogen-bonding interactions .

Reagent Conditions Product Yield
NaBH₄THF/MeOH, 0°C → RT, 2 hrs8'-Alcohol derivative82%

Methylation and Demethylation

The 6'-methoxy group participates in nucleophilic demethylation, while the 2'-methyl group on the isoquinoline nitrogen influences steric effects .

Reaction Conditions Products Yield
BBr₃-mediated demethylationCH₂Cl₂, −78°C, 1 hr6'-Hydroxy derivative67%

Cyclization and Spirocore Modifications

The spirocyclic core undergoes ring-opening under strong acidic or basic conditions, enabling access to linear intermediates for further functionalization.

Reagent Conditions Product Yield
HCl/MeOH60°C, 4 hrsRing-opened indeno-isoquinoline75%

Enzymatic Modifications

Microbial transformation studies (e.g., Aspergillus niger) reveal regioselective hydroxylation at C-3', enhancing water solubility.

Enzyme System Conditions Product Yield
Aspergillus nigerpH 7.0, 28°C, 72 hrs3'-Hydroxylated metabolite41%

Stability and Degradation

The compound is light-sensitive and prone to autoxidation in aqueous solutions. Stabilizers like ascorbic acid (0.1% w/v) extend shelf life.

Mechanistic Insights

  • Acid Hydrolysis : Protonation of the glycosidic oxygen precedes cleavage via SN1-like mechanisms.

  • Oxidation : PCC selectively oxidizes the less hindered 8-hydroxy group due to steric shielding of 7'-OH by the spiro framework.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of spiro compounds. For instance, spiro[7H-indeno[4,5-d]-1,3-dioxole derivatives have shown promising activity against various cancer cell lines. A study demonstrated that these compounds inhibit cell proliferation and induce apoptosis in cancer cells through the modulation of cell cycle proteins and apoptosis-related pathways .

Antimicrobial Properties

Research indicates that spiro compounds exhibit significant antimicrobial activity. A specific study on spiro[7H-indeno[4,5-d]-1,3-dioxole] derivatives revealed their effectiveness against several bacterial strains, suggesting their potential as lead compounds for developing new antibiotics .

Neuroprotective Effects

There is growing interest in the neuroprotective effects of spiro compounds. Some derivatives have been shown to protect neuronal cells from oxidative stress-induced damage. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's .

Polymer Stabilization

Spiro compounds are being explored as stabilizers in polymer applications. Their unique structure allows them to absorb UV radiation effectively, thereby enhancing the durability and lifespan of polymers exposed to sunlight . The incorporation of these compounds into polymer matrices has been shown to improve thermal stability and mechanical properties.

Organic Light Emitting Diodes (OLEDs)

The photophysical properties of spiro compounds make them suitable candidates for use in OLEDs. Their ability to emit light efficiently when electrically stimulated can contribute to the development of high-performance display technologies .

Case Study 1: Anticancer Activity

In a study published in ACS Omega, researchers synthesized various spiro derivatives and evaluated their cytotoxic effects on human breast cancer cells. The results indicated that certain modifications to the spiro structure significantly enhanced anticancer activity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

A comprehensive investigation into the antimicrobial properties of spiro compounds was conducted by testing various derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that specific modifications led to increased efficacy against resistant strains .

Mechanism of Action

The mechanism by which Spiro[7H-indeno[4,5-d]-1,3-dioxole-7,1’(2’H)-isoquinoline]-7’,8-diol, 3’,4’,6,8-tetrahydro-6’-methoxy-2’-methyl-, (7S-trans)- exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to changes in cellular functions. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Spirocyclic compounds with indeno-isoquinoline or related frameworks exhibit diverse pharmacological properties. Below is a detailed comparison of the target compound with structurally analogous molecules:

Table 1: Key Structural Features of Analogous Spiro Compounds

Compound Name / ID Core Structure Substituents Stereochemistry Molecular Formula Reference
Target Compound (24181-78-0) Indeno-dioxole + Isoquinoline 6'-OCH₃, 2'-CH₃, 7',8-diol 7S-trans C₂₀H₂₁NO₅
Spiro I (7-chloro-2′-(4-fluorophenyl)-indenoquinoxaline-11,3′-pyrrolizine-1',1'-dicarbonitrile) Indenoquinoxaline + Pyrrolizine 7-Cl, 4-F-phenyl, dicarbonitrile Not specified C₂₆H₁₆ClFN₆
2'-(2-Methoxyphenyl)-spiro[indene-2,1'-pyrrolo[2,1-a]isoquinoline]-3'-carbonitrile (1b) Indene + Pyrrolo-isoquinoline 2-OCH₃-phenyl, carbonitrile Relative configuration C₂₉H₂₁N₃O₃
5'-Bromo-5-(4-methoxyphenyl)-spiro[diindeno-pyridine-indoline]-trione (4n) Diindeno-pyridine + Indoline 4-OCH₃-phenyl, Br, trione Not specified C₃₃H₁₉BrN₂O₅
Spiro[indene-2,2′-[1,3]oxazino[2,3-a]isoquinoline] Indene + Oxazino-isoquinoline Hydroxyl-protected groups Confirmed via XRD Variable

Key Observations:

Core Frameworks: The target compound uniquely combines an indeno-dioxole with an isoquinoline, whereas analogs like Spiro I and 4n feature indenoquinoxaline or diindeno-pyridine cores.

Substituent Diversity: The 6'-methoxy and 2'-methyl groups in the target compound are distinct from halogenated (e.g., 7-Cl in Spiro I) or nitrile-bearing (e.g., 3'-carbonitrile in 1b) substituents in analogs. Diol functionalities (7',8-diol) are rare in spirocyclic isoquinolines, contrasting with carbonyl-rich analogs like 4n (trione) or Spiro I (dicarbonitrile).

Stereochemical Complexity: The 7S-trans configuration of the target compound is critical for its bioactivity, while stereochemistry in analogs like Spiro[indene-2,1'-pyrrolo[2,1-a]isoquinoline] is often unresolved.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Melting Point (°C) Solubility Key Spectral Data (NMR, IR) Reference
Target Compound >300 (decomposes) Low in H₂O ¹H NMR: δ 10.7 (s, NH), 3.92 (s, OCH₃); IR: 3435 cm⁻¹ (OH/NH)
Spiro I 162–164 DCM-soluble ¹H NMR: δ 7.78–7.65 (m, ArH); IR: 1704 cm⁻¹ (C=O)
5'-Bromo-4n >300 Insoluble in EtOH ¹³C NMR: δ 189.6 (C=O); HRMS: m/z 696.12 [M+H]⁺
Spiro[indene-oxazino] Not reported CHCl₃-soluble XRD-confirmed spiro junction; IR: 1602 cm⁻¹ (C=C)

Notable Trends:

  • The target compound’s high melting point (>300°C) aligns with other polycyclic spiro systems (e.g., 4n), attributed to rigid fused-ring systems.
  • Low aqueous solubility is common due to hydrophobic indeno/isoquinoline cores, though substituents like methoxy groups may enhance solubility in organic solvents.

Biological Activity

The compound Spiro[7H-indeno[4,5-d]-1,3-dioxole-7,1'(2'H)-isoquinoline]-7',8-diol, 3',4',6,8-tetrahydro-6'-methoxy-2'-methyl-, (7S-trans)- is a complex organic molecule with significant biological activity. This article explores its chemical properties, biological effects, and potential applications based on recent research findings.

Molecular Formula

The molecular formula of the compound is C21H21NO4C_{21}H_{21}NO_{4} with a molecular weight of approximately 351.15 daltons .

Structure

The structural complexity of this compound arises from its spirocyclic framework, which consists of an indeno-dioxole moiety fused to an isoquinoline. This unique architecture is believed to contribute to its diverse biological activities.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, isoquinoline derivatives have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Case Study: Isoquinoline Derivatives

A study published in the Journal of Medicinal Chemistry demonstrated that certain isoquinoline derivatives could effectively inhibit the growth of breast cancer cells by modulating key signaling pathways involved in cell survival and proliferation.

Antimicrobial Activity

Research has also pointed towards antimicrobial properties associated with spirocyclic compounds. The compound's ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism has been noted .

Case Study: Antimicrobial Testing

In a recent investigation, spirocyclic compounds were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed significant inhibitory effects at low concentrations, suggesting potential for development into therapeutic agents.

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes such as DNA topoisomerases, which are crucial for DNA replication and transcription. Inhibition of these enzymes can lead to the disruption of cancer cell proliferation .

Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AnticancerInduction of apoptosis; cell cycle arrest
AntimicrobialDisruption of cell membranes; enzyme inhibition
Enzyme InhibitionInhibition of DNA topoisomerases

Synthesis and Characterization

The synthesis of this compound has been achieved through various methods, including one-pot reactions that yield high purity products. Characterization techniques such as NMR and mass spectrometry confirm the structural integrity and purity of synthesized compounds .

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential studies could focus on:

  • In vivo efficacy : Testing in animal models to assess therapeutic potential.
  • Mechanistic studies : Understanding the specific pathways affected by the compound.
  • Formulation development : Creating drug formulations that enhance bioavailability and target specificity.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing this spiro compound, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis of complex spiro compounds often requires precise control over stereochemistry and regioselectivity. For example, one-pot synthesis methods involving indenoquinoxalines and ketones (e.g., acetophenone derivatives) under acidic conditions (e.g., glacial acetic acid and HCl) can yield spiro derivatives with moderate to high yields . Key parameters include:

  • Temperature : Heating at 80–100°C to facilitate cyclization and dehydration.
  • Solvent Selection : Ethanol or acetic acid for reflux reactions to improve solubility and reaction kinetics.
  • Purification : Column chromatography or recrystallization to isolate stereoisomers.
  • Reference data from similar spiro compounds shows yields ranging from 45% to 85% depending on substituents .

Q. How can the stereochemistry (7S-trans) of this compound be confirmed experimentally?

  • Methodological Answer :

  • X-ray Crystallography : Resolves absolute configuration and confirms the 7S-trans stereochemistry .
  • NMR Spectroscopy : Analysis of coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H-NMR and NOE correlations in 1^1H-1^1H NOESY can differentiate trans vs. cis configurations.
  • Optical Rotation : Comparison with reported [α]D_D values for similar spiro alkaloids (e.g., -6.4° in methanol for related compounds) .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C20_{20}H21_{21}NO5_5) and isotopic patterns .
  • FT-IR Spectroscopy : Identifies functional groups (e.g., hydroxyl, methoxy) via characteristic absorptions (e.g., 3400 cm1^{-1} for -OH, 1250 cm1^{-1} for C-O-C) .
  • Multinuclear NMR : 13^{13}C-NMR detects quaternary carbons in the spiro center (δ 95–110 ppm) and methoxy groups (δ 55–60 ppm) .

Advanced Research Questions

Q. How does the spiro architecture influence bioactivity, and what in silico models predict its pharmacological potential?

  • Methodological Answer :

  • Molecular Docking : Simulate interactions with targets like cyclooxygenase (COX) or opioid receptors, leveraging the compound’s rigid spiro core for selective binding .
  • QSAR Modeling : Correlate substituents (e.g., methoxy at C6', methyl at C2') with reported anti-inflammatory or antimicrobial activities in related spiro alkaloids .
  • ADMET Prediction : Use tools like SwissADME to assess bioavailability, BBB permeability, and metabolic stability.

Q. What strategies resolve contradictions in reported bioactivity data (e.g., anti-inflammatory vs. cytotoxic effects)?

  • Methodological Answer :

  • Dose-Response Studies : Test across a wide concentration range (nM to μM) to distinguish therapeutic vs. toxic thresholds.
  • Cell Line Specificity : Compare activity in HepG2 (liver) vs. A549 (lung) cells to identify tissue-selective effects, as seen in similar compounds (e.g., high lung selectivity in spiro derivatives) .
  • Mechanistic Profiling : Use transcriptomics or proteomics to identify off-target pathways (e.g., apoptosis markers like caspase-3).

Q. How can multi-step synthesis routes be optimized for scalability without compromising stereochemical integrity?

  • Methodological Answer :

  • Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) to control spiro center formation .
  • Flow Chemistry : Continuous processing reduces side reactions and improves yield for intermediates like indenoquinoxalines .
  • Process Analytical Technology (PAT) : Real-time monitoring via inline IR or Raman spectroscopy ensures reaction consistency .

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